OVA (55-62)

Description

BenchChem offers high-quality OVA (55-62) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OVA (55-62) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

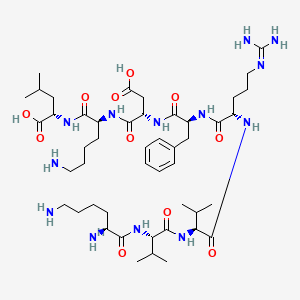

2D Structure

Properties

Molecular Formula |

C47H81N13O11 |

|---|---|

Molecular Weight |

1004.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |

InChI Key |

UBAOXMCIIZKBET-OGWYRZOZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to OVA (55-62) Peptide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) (55-62) peptide, with the amino acid sequence KVVRFDKL, is a well-characterized, subdominant H-2Kb-restricted epitope derived from chicken ovalbumin.[1] While it binds effectively to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, it notably fails to elicit a direct cytolytic T-cell response on its own.[2] However, it is capable of stimulating CD8+ T cells from mice previously immunized with the full ovalbumin protein.[3] This unique characteristic makes OVA (55-62) a valuable tool for dissecting the nuances of T-cell activation, immunodominance, and tolerance induction in preclinical models. This guide provides a comprehensive overview of the OVA (55-62) peptide, including its biochemical properties, immunological functions, and detailed experimental protocols for its application in research.

Core Properties and Specifications

The fundamental characteristics of the OVA (55-62) peptide are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference |

| Amino Acid Sequence | KVVRFDKL (Lys-Val-Val-Arg-Phe-Asp-Lys-Leu) | [1] |

| Origin | Chicken Ovalbumin (residues 55-62) | [2] |

| MHC Restriction | H-2Kb (Mouse MHC Class I) | [2] |

| Immunological Profile | Subdominant CD8+ T-cell epitope | [4] |

| H-2Kb Binding Affinity (IC50) | 18 nM | [5] |

Immunological Context and Mechanism of Action

The OVA (55-62) peptide plays a role in the adaptive immune response through its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs). The following diagram illustrates the canonical MHC class I antigen processing and presentation pathway, which is the mechanism by which peptides like OVA (55-62) are presented to CD8+ T-cells.

Caption: MHC Class I Antigen Presentation Pathway for OVA (55-62).

Despite its efficient binding to H-2Kb, the OVA (55-62) peptide is considered a subdominant epitope, meaning it elicits a less robust immune response compared to immunodominant epitopes like SIINFEKL (OVA 257-264).[4] While it fails to induce a cytolytic T-cell response when administered alone, it can effectively stimulate IFN-γ secretion from CD8+ T-cells isolated from mice that have been immunized with the whole OVA protein.[3][6] This suggests that while the peptide can be recognized by T-cells, it may lack the necessary co-stimulatory signals to induce full cytotoxic effector function, or that T-cells specific for this epitope are less frequent or have a lower affinity TCR.

Experimental Protocols

The OVA (55-62) peptide is a versatile tool for a range of immunological assays. Below are detailed methodologies for its application in T-cell stimulation and in vivo cytotoxicity assays.

T-Cell Stimulation Assay (IFN-γ ELISpot)

This protocol outlines the procedure for measuring the frequency of OVA (55-62)-specific, IFN-γ-secreting CD8+ T-cells from immunized mice.

Materials:

-

OVA (55-62) peptide (KVVRFDKL)

-

Splenocytes from OVA-immunized C57BL/6 mice

-

Complete RPMI-1640 medium

-

Murine IFN-γ ELISpot kit

-

96-well ELISpot plates

-

CO2 incubator (37°C, 5% CO2)

-

ELISpot plate reader

Methodology:

-

Plate Preparation: Coat a 96-well ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from OVA-immunized mice.

-

Cell Plating: Seed the splenocytes into the coated ELISpot plate at a density of 2-5 x 10^5 cells per well.

-

Peptide Stimulation: Add OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Following incubation, wash the plate and add the biotinylated anti-IFN-γ detection antibody.

-

Visualization: Add streptavidin-HRP and a substrate solution to develop the spots.

-

Analysis: Count the spots using an ELISpot reader. Each spot represents an individual IFN-γ-secreting cell.

Caption: Workflow for IFN-γ ELISpot assay using OVA (55-62).

Quantitative Data Summary

The following table summarizes key quantitative data associated with the immunological response to the OVA (55-62) peptide.

| Parameter | Value | Experimental Context | Reference |

| H-2Kb Binding Affinity (IC50) | 18 nM | Competitive binding assay | [5] |

| IFN-γ Secreting Cells (Spot Forming Units / 10^6 splenocytes) | Variable, significantly above background in OVA-immunized mice | ELISpot assay following in vitro stimulation of splenocytes from OVA-immunized mice. | [6] |

| In Vivo Cytotoxicity | No significant lysis | In vivo cytotoxicity assay using peptide-pulsed target cells in naive mice. | [2] |

Logical Relationships and Interpretations

The immunological behavior of the OVA (55-62) peptide can be understood through a series of logical relationships that are crucial for experimental design and data interpretation.

Caption: Logical flow of OVA (55-62) immunological characteristics.

This diagram illustrates that while the OVA (55-62) peptide has a high binding affinity for H-2Kb, it is classified as a subdominant epitope, which in turn leads to a lack of a direct cytolytic T-cell response. However, its ability to bind allows for the stimulation of CD8+ T-cells that have been previously primed by the whole ovalbumin protein, resulting in the secretion of IFN-γ. This highlights the critical role of prior antigen exposure and the context of antigen presentation in determining the functional outcome of T-cell recognition.

Conclusion

The OVA (55-62) peptide is an invaluable reagent for researchers in immunology and drug development. Its well-defined biochemical and immunological properties, particularly its status as a subdominant epitope with high MHC binding affinity, provide a unique model system for studying the complex mechanisms of T-cell activation, tolerance, and the hierarchy of immune responses. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of OVA (55-62) in a variety of experimental applications.

References

- 1. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes | Semantic Scholar [semanticscholar.org]

- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 3. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 6. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the OVA (55-62) Amino Acid Sequence for Immunological Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ovalbumin (OVA) peptide 55-62, a crucial tool in immunological research. This document details its amino acid sequence, its role in eliciting immune responses, and protocols for its synthesis and application in key experimental assays.

Core Properties of OVA (55-62)

The OVA (55-62) peptide is a specific fragment of chicken ovalbumin, a widely used model antigen in immunology. Its primary sequence and key properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL) | N/A |

| MHC Restriction | H-2Kb (murine MHC class I) | [1] |

| Immunological Role | Subdominant cytotoxic T lymphocyte (CTL) epitope | [2] |

Quantitative Analysis of OVA (55-62) Activity

The interaction of OVA (55-62) with the H-2Kb molecule and its ability to stimulate T cells have been quantified in various studies. This section presents a summary of this data.

Table 2.1: MHC Class I Binding Affinity

The binding affinity of OVA (55-62) to H-2Kb is a critical determinant of its immunogenicity. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity.

| Peptide | MHC Allele | IC50 (nM) | Binding Strength | Reference |

| OVA (55-62) | H-2Kb | 170 - 393 | Strong | [1] |

| SIINFEKL (OVA 257-264) | H-2Kb | <50 | Very Strong | [1] |

Note: SIINFEKL is included as a reference immunodominant peptide from ovalbumin.

Table 2.2: Immunogenicity Data

The ability of OVA (55-62) to elicit an immune response can be quantified by measuring the frequency of antigen-specific T cells. The ELISpot assay is a common method for this purpose, detecting cytokine-secreting cells.

| Immunogen | Assay | Readout | Result | Reference |

| OVA (55-62) peptide | IFN-γ ELISpot | Spot Forming Cells (SFCs) / 10^6 splenocytes | Significant increase over background | [2][3] |

| Whole OVA protein | IFN-γ ELISpot | SFCs / 10^6 splenocytes (stimulated with OVA 55-62) | Detectable response | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the OVA (55-62) peptide.

Solid-Phase Peptide Synthesis (SPPS) of OVA (55-62)

This protocol outlines the standard Fmoc/tBu strategy for synthesizing the KVVRFDKL peptide.[4][5][6][7]

Materials:

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH)

-

Rink Amide resin

-

Coupling reagents: HBTU, HOBt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Leu):

-

Pre-activate Fmoc-Leu-OH with HBTU, HOBt, and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Subsequent Amino Acid Couplings (Lys, Asp, Phe, Arg, Val, Val, Lys):

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

MHC Class I Stabilization Assay

This assay measures the ability of the OVA (55-62) peptide to bind to and stabilize H-2Kb molecules on the surface of TAP-deficient cell lines like RMA-S.[8][9][10][11]

Materials:

-

RMA-S cells

-

OVA (55-62) peptide (KVVRFDKL)

-

Control peptides (a known high-affinity binder and a non-binder)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Brefeldin A (BFA)

-

FITC- or PE-conjugated anti-H-2Kb antibody

-

Flow cytometer

Procedure:

-

Cell Culture: Culture RMA-S cells at 37°C. For the assay, seed cells at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Peptide Incubation:

-

Incubate the RMA-S cells with varying concentrations of the OVA (55-62) peptide (e.g., 0.1, 1, 10, 100 µM) overnight (16-18 hours) at 26°C to allow for peptide loading and surface expression of MHC class I.

-

Include wells with the positive and negative control peptides, as well as cells with no peptide.

-

-

Temperature Shift and BFA Treatment (Optional, for stability measurement):

-

To measure the stability of the peptide-MHC complex, wash the cells to remove unbound peptide and shift the temperature to 37°C.

-

Add Brefeldin A (e.g., 5 µg/mL) to block the transport of newly synthesized MHC molecules to the surface.

-

Collect samples at different time points (e.g., 0, 2, 4, 6 hours).

-

-

Staining:

-

Wash the cells with FACS buffer (PBS with 1% BSA).

-

Stain the cells with a fluorescently labeled anti-H-2Kb antibody for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Analyze the mean fluorescence intensity (MFI) of H-2Kb staining. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization of the MHC class I molecule.

-

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of OVA (55-62)-specific cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the peptide.[12][13][14][15][16]

Materials:

-

Effector cells: In vitro generated or ex vivo isolated OVA (55-62)-specific CTLs.

-

Target cells: H-2Kb positive cells (e.g., EL-4 or RMA)

-

Sodium Chromate (⁵¹Cr)

-

OVA (55-62) peptide

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells (e.g., 1 x 10^6 cells) in 100 µL of culture medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C.

-

Wash the labeled target cells 3 times with a large volume of medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.

-

-

Peptide Pulsing of Target Cells:

-

Incubate the ⁵¹Cr-labeled target cells with 1-10 µg/mL of OVA (55-62) peptide for 1-2 hours at 37°C.

-

Wash the cells to remove excess peptide.

-

-

Cytotoxicity Assay Setup:

-

Plate the peptide-pulsed target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Harvesting and Counting:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Assessing OVA (55-62) Immunogenicity

The following diagram illustrates a typical workflow to assess the in vivo immunogenicity of the OVA (55-62) peptide.

T-Cell Receptor (TCR) Signaling Pathway upon OVA (55-62) Recognition

This diagram depicts the initial signaling cascade within a CD8+ T cell upon recognition of the OVA (55-62) peptide presented by an H-2Kb molecule on an antigen-presenting cell (APC).[17][18][19][20][21]

This guide serves as a foundational resource for researchers and professionals working with the OVA (55-62) peptide. The provided data and protocols are intended to facilitate experimental design and execution in the fields of immunology and drug development.

References

- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 2. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. ejbiotechnology.info [ejbiotechnology.info]

- 8. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of surface H-2K(b), H-2D(b), and peptide-receptive H-2K(b) on splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 13. hiv-forschung.de [hiv-forschung.de]

- 14. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]

- 15. revvity.co.jp [revvity.co.jp]

- 16. scispace.com [scispace.com]

- 17. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. Insights into the initiation of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: OVA (55-62) Peptide Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of the OVA (55-62) peptide, a subdominant H-2Kb-restricted peptide from the ovalbumin antigen.[1] The peptide, with the sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL), is significant in immunological research, particularly in studies involving T-cell recognition and vaccine development.[1][2]

Data Presentation: Molecular Weight of OVA (55-62)

The molecular weight of a peptide is a fundamental physicochemical property, crucial for a wide range of applications, from quantitative analysis to biophysical characterization. The theoretical molecular weight of the OVA (55-62) peptide has been calculated based on the monoisotopic masses of its constituent amino acid residues and is presented below.

| Parameter | Value |

| Peptide Sequence | Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL) |

| Amino Acid Composition | C49H86N12O10 |

| Average Molecular Weight | 1003.26 g/mol |

| Monoisotopic Molecular Weight | 1002.66 g/mol |

Note: The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule. The average molecular weight is the sum of the average atomic masses of the constituent atoms.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of the OVA (55-62) peptide can be experimentally verified using mass spectrometry. The following is a detailed protocol for this determination using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To accurately determine the molecular weight of the synthesized OVA (55-62) peptide.

Materials and Reagents:

-

Synthesized and purified OVA (55-62) peptide

-

Milli-Q or other high-purity water

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Calibrant solution (e.g., sodium trifluoroacetate (B77799) or a standard peptide mixture)

-

Eppendorf tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Instrumentation:

-

High-resolution ESI-TOF Mass Spectrometer

-

HPLC system for sample introduction (optional, for online desalting)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the lyophilized OVA (55-62) peptide.

-

Dissolve the peptide in 1 mL of a 50:50 (v/v) solution of acetonitrile and water with 0.1% formic acid to create a 1 mg/mL stock solution.

-

Vortex the solution gently to ensure the peptide is fully dissolved.

-

From the stock solution, prepare a working solution of 10 µM by serial dilution using the same solvent.

-

Filter the final working solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution.

-

Ensure the mass accuracy is within the acceptable range (typically < 5 ppm).

-

-

Mass Spectrometry Analysis:

-

Set the ESI source parameters. Typical settings for peptide analysis are:

-

Capillary voltage: 3.5 - 4.5 kV

-

Nebulizer gas (N2) pressure: 1 - 2 Bar

-

Drying gas (N2) flow rate: 8 - 12 L/min

-

Drying gas temperature: 180 - 220 °C

-

-

Set the mass spectrometer to acquire data in the positive ion mode over a mass-to-charge (m/z) range of 200-2000.

-

Inject the prepared OVA (55-62) peptide sample into the mass spectrometer. The sample can be introduced via direct infusion or through an HPLC system for desalting.

-

Acquire the mass spectrum. Multiple charge states of the peptide are expected to be observed (e.g., [M+H]+, [M+2H]2+, etc.).

-

-

Data Analysis:

-

Process the acquired mass spectrum using the instrument's software.

-

Identify the peaks corresponding to the different charge states of the OVA (55-62) peptide.

-

Deconvolute the mass spectrum to determine the neutral molecular weight of the peptide.

-

Compare the experimentally determined molecular weight with the theoretical calculated molecular weight. The difference should be within the mass accuracy of the instrument.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of the OVA (55-62) peptide.

Caption: Experimental workflow for OVA (55-62) molecular weight determination.

References

An In-depth Technical Guide to H-2Kb Restricted Ovalbumin Peptide Epitopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-2Kb restricted peptide epitopes derived from chicken ovalbumin (OVA), a model antigen crucial in immunological research. It details the primary epitopes, their immunogenic properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in immunology, vaccine development, and cancer immunotherapy.

Core Concepts: Antigen Presentation and Epitope Recognition

The activation of cytotoxic T lymphocytes (CTLs) is a cornerstone of the adaptive immune response against intracellular pathogens and cancerous cells. This process is initiated by the presentation of short peptide fragments, known as epitopes, by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or infected/malignant cells. In the context of the widely used C57BL/6 mouse model, the H-2Kb MHC class I molecule presents these epitopes to CD8+ T cells. Ovalbumin has been extensively used as a model antigen to elucidate the mechanisms of T-cell activation, tolerance, and memory.

H-2Kb Restricted OVA Peptide Epitopes

The chicken ovalbumin protein contains several amino acid sequences that can be processed and presented by H-2Kb molecules. The immunodominant epitope, SIINFEKL, is the most extensively studied. However, other subdominant and cryptic epitopes have also been identified.

Quantitative Data on H-2Kb Restricted OVA Peptides

The following table summarizes the key known H-2Kb restricted OVA peptide epitopes, their sequences, and their immunogenic properties.

| Peptide Name | Sequence | Position | H-2Kb Binding Affinity (IC50 nM) | Immunogenicity | References |

| OVA₈ | SIINFEKL | 257-264 | ~10 | Immunodominant, elicits a strong CD8+ T cell response. | [1] |

| OVA (subdominant) | KVVRFDKL | 55-62 | Moderate | Subdominant CD8+ T cell response. | |

| OVA (novel) | EKYNLTSVL | 359-367 | Strong | Induces CD8+ T cell response, particularly after anti-CTLA-4 treatment. | |

| OVA (novel) | FDAYQGPSL | 208-216 | Strong | Cryptic epitope, not naturally processed and presented efficiently. | |

| OVA (novel) | YPILPEYL | 36-43 | 20 | Non-immunogenic, likely due to tolerance. | |

| OVA (novel) | VYLPRMKME | 214-222 | 39 | Non-immunogenic, likely due to tolerance. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize H-2Kb restricted OVA peptide epitopes.

Peptide Pulsing of Splenocytes

This protocol is fundamental for loading APCs with specific peptides to stimulate T cells in vitro or for use as target cells in cytotoxicity assays.

Materials:

-

Single-cell suspension of splenocytes from C57BL/6 mice.

-

Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

SIINFEKL peptide (or other OVA peptides) dissolved in sterile PBS or DMSO.

-

37°C incubator with 5% CO₂.

Procedure:

-

Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse spleen.

-

Wash the cells with cRPMI and resuspend them at a concentration of 1-2 x 10⁷ cells/mL in cRPMI.

-

Add the desired concentration of the OVA peptide to the cell suspension. A typical final concentration for SIINFEKL is 1-10 µM.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

Wash the cells three times with cRPMI to remove excess, unbound peptide.

-

The peptide-pulsed splenocytes are now ready for use in T-cell stimulation assays or as target cells.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T cells to kill target cells in vivo.

Materials:

-

Immunized and naive C57BL/6 mice.

-

Splenocytes from naive C57BL/6 mice.

-

SIINFEKL peptide.

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Preparation of Target Cells:

-

Isolate splenocytes from a naive C57BL/6 mouse.

-

Divide the splenocyte suspension into two populations.

-

Pulse one population with the SIINFEKL peptide (target cells) as described in Protocol 3.1. The other population remains unpulsed (control cells).

-

Label the peptide-pulsed target cells with a high concentration of CFSE (CFSEhigh).

-

Label the unpulsed control cells with a low concentration of CFSE (CFSElow).

-

-

Injection of Target Cells:

-

Mix the CFSEhigh and CFSElow cell populations at a 1:1 ratio.

-

Inject the cell mixture intravenously (i.v.) into both immunized and naive control mice.

-

-

Analysis:

-

After 18-24 hours, harvest spleens from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the cell suspensions by flow cytometry to distinguish the CFSEhigh and CFSElow populations.

-

-

Calculation of Specific Lysis:

-

Determine the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice.

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio immunized / Ratio naive)) x 100

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Materials:

-

96-well ELISpot plate pre-coated with an anti-IFN-γ capture antibody.

-

Splenocytes from immunized mice.

-

SIINFEKL peptide.

-

cRPMI medium.

-

Biotinylated anti-IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

ELISpot plate reader.

Procedure:

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from immunized mice.

-

Plate the splenocytes in the pre-coated ELISpot plate at a density of 2-5 x 10⁵ cells per well.

-

Add the SIINFEKL peptide to the wells at a final concentration of 1-10 µM. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

-

Detection of Secreted Cytokine:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody to each well and incubate.

-

Wash the plate and add the streptavidin-enzyme conjugate.

-

Wash the plate and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.

-

-

Analysis:

-

Count the spots in each well using an ELISpot reader.

-

The frequency of antigen-specific T cells is expressed as the number of spot-forming units (SFU) per million cells.

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, identifying their phenotype and functional profile.

Materials:

-

Splenocytes from immunized mice.

-

SIINFEKL peptide.

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Fixation and permeabilization buffers.

-

Flow cytometer.

Procedure:

-

Cell Stimulation:

-

Prepare a single-cell suspension of splenocytes.

-

Stimulate the cells with the SIINFEKL peptide (1-10 µM) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C. This allows cytokines to accumulate within the cells.

-

-

Surface Staining:

-

Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) to identify the T cell population of interest.

-

-

Fixation and Permeabilization:

-

Wash the cells and fix them with a fixation buffer.

-

Permeabilize the cell membranes using a permeabilization buffer.

-

-

Intracellular Staining:

-

Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

-

-

Analysis:

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the peptide stimulation.

-

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway

The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the SIINFEKL-H-2Kb complex on an APC initiates a complex signaling cascade, leading to T-cell activation, proliferation, and differentiation into effector CTLs.

Caption: TCR signaling cascade upon pMHC binding.

Experimental Workflow for In Vivo Cytotoxicity Assay

The following diagram illustrates the key steps involved in performing an in vivo cytotoxicity assay.

Caption: Workflow for the in vivo cytotoxicity assay.

Logical Relationship of Key Assays

The following diagram illustrates how different experimental assays are logically related in the characterization of T-cell responses to OVA peptide epitopes.

Caption: Relationship of key functional T-cell assays.

Conclusion

The H-2Kb restricted ovalbumin peptide epitopes, particularly SIINFEKL, serve as invaluable tools in immunological research. A thorough understanding of their characteristics and the methodologies to study the T-cell responses they elicit is essential for advancing our knowledge of adaptive immunity and for the development of novel immunotherapies and vaccines. This guide provides a foundational resource to aid researchers in this endeavor.

References

A Technical Guide to the MHC Class I Presentation of the Ovalbumin (55-62) Epitope

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the cellular and molecular mechanisms governing the processing and presentation of the subdominant ovalbumin (OVA) epitope, residues 55-62, by the Major Histocompatibility Complex (MHC) class I. We will explore the canonical antigen presentation pathway, compare the binding kinetics of OVA (55-62) with its immunodominant counterpart, SIINFEKL (OVA 257-264), and detail the experimental protocols used to elucidate these processes.

The Canonical MHC Class I Antigen Presentation Pathway

The presentation of intracellular antigens, such as those derived from viral or tumor proteins, is a cornerstone of adaptive immunity, enabling cytotoxic T lymphocytes (CTLs) to identify and eliminate compromised cells. The model antigen ovalbumin provides a well-studied system to understand this process. Peptides derived from cytosolic ovalbumin are presented via the classical MHC class I pathway, which involves a sequence of orchestrated molecular events.

The process begins with the degradation of the full-length ovalbumin protein in the cytosol by the proteasome, a multicatalytic protease complex.[1][2][3] This degradation generates a pool of peptides of various lengths. A subset of these peptides, typically 8-12 amino acids long, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4][5][6]

Within the ER, a sophisticated peptide-loading complex (PLC) facilitates the loading of high-affinity peptides onto nascent MHC class I molecules.[7] The PLC consists of the TAP transporter, the MHC class I heavy chain and β2-microglobulin (β2m), and several chaperones including calreticulin (B1178941), ERp57, and tapasin.[4][7] Tapasin bridges the MHC class I molecule to the TAP transporter, promoting the sampling of peptides.[7] Once a peptide with a suitable length and anchor residues binds with high affinity, the MHC class I molecule stabilizes, is released from the PLC, and traffics through the Golgi apparatus to the cell surface for presentation to CD8+ T cells.[8] Peptides that are too long upon entry into the ER can be further trimmed by the ER aminopeptidase (B13392206) (ERAAP) to an optimal length for MHC binding.[4][9]

OVA (55-62): A Subdominant Epitope

While chicken ovalbumin contains multiple potential T-cell epitopes, the immune response is often focused on a select few, a phenomenon known as immunodominance. The most well-characterized MHC class I-restricted epitope in C57BL/6 mice is OVA (257-264), with the sequence SIINFEKL.[10] In contrast, the epitope OVA (55-62), with the sequence KVVRFDKL (or KWRFDKL), is recognized as a subdominant determinant.[11][12]

The primary reason for this subdominance lies in the efficiency of antigen presentation, which is directly linked to the binding affinity of the peptide for the MHC class I molecule, in this case, H-2Kb.[11] Studies have shown that the affinity of the H-2Kb/OVA(55-62) complex is significantly lower than that of the H-2Kb/SIINFEKL complex. This difference is not due to a lack of the appropriate anchor residues but is influenced by other residues within the peptide sequence.[11]

Quantitative Data: Peptide-MHC Binding Kinetics

The disparity in immunodominance is quantitatively explained by the association (on-rate) and dissociation (off-rate) kinetics of the peptides with soluble H-2Kb molecules. The immunodominant SIINFEKL peptide associates more rapidly and dissociates more slowly, leading to a greater number of stable peptide-MHC complexes on the cell surface.

| Epitope | Sequence | MHC Restriction | Association Rate (Kon) (M⁻¹s⁻¹) | Dissociation Rate (Koff) (s⁻¹) | Relative Presentation Efficiency |

| OVA (257-264) | SIINFEKL | H-2Kb | 5.9 x 10³ | 9.1 x 10⁻⁶ | High (Immunodominant) |

| OVA (55-62) | KVVRFDKL | H-2Kb | 6.5 x 10² | 1.6 x 10⁻⁵ | Low (Subdominant) |

| Table 1: Comparative binding kinetics of immunodominant and subdominant OVA epitopes to H-2Kb. Data derived from Kane, K. P., et al. (1994).[11] |

As shown in Table 1, the association rate for OVA (55-62) is nearly 10-fold slower, and its dissociation rate is almost twice as fast as that of SIINFEKL.[11] This results in a 20- to 50-fold lower efficiency of presentation for OVA (55-62) compared to SIINFEKL, accounting for its subdominant status.[11]

Key Experimental Protocols

The mechanisms of OVA peptide presentation have been elucidated through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Proteasome Digestion Assay

This assay determines if the proteasome can generate the precise epitope from the full-length protein.[1][2]

-

Proteasome Purification: Purify 20S proteasomes from a suitable source (e.g., bovine red blood cells) using established chromatography techniques.

-

Substrate Digestion: Incubate purified 20S proteasomes with full-length chicken ovalbumin protein in a digestion buffer (e.g., 20 mM HEPES, pH 7.8, 2 mM acetate, 1 mM DTT) at 37°C for a specified time course (e.g., 2-24 hours).

-

Peptide Fractionation: Stop the reaction and separate the resulting peptide fragments from the undigested protein and proteasome using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Fraction Analysis: Collect fractions and test their ability to sensitize target cells for lysis in a CTL assay (see Protocol 3.2).

-

Confirmation: Identify the exact peptide sequence in active fractions using mass spectrometry and amino acid sequencing to confirm the generation of OVA (55-62).[1]

T-Cell Activation Assay (CTL Assay)

This cell-based assay quantifies the presentation of a specific peptide-MHC complex on the surface of antigen-presenting cells (APCs) by measuring the activation of epitope-specific T-cells.[11][13]

-

Antigen Loading: Incubate APCs (e.g., EL-4 cells) with either the full-length ovalbumin protein or synthetic peptides (OVA 55-62 or SIINFEKL as a control) at varying concentrations for several hours.

-

Co-culture: Wash the APCs to remove excess antigen and co-culture them with a T-cell hybridoma or a primary CTL clone specific for the H-2Kb/OVA(55-62) complex (e.g., hybridoma 1G8).[11] A typical APC to T-cell ratio is 1:2.

-

Incubation: Incubate the co-culture for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement: Collect the cell supernatant and measure the concentration of a secreted cytokine, typically Interleukin-2 (IL-2), using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the IL-2 concentration against the antigen concentration to generate a dose-response curve, which reflects the efficiency of antigen presentation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This biophysical technique provides precise quantitative data on the association and dissociation rates of peptide-MHC interactions.[11]

-

Chip Preparation: Covalently immobilize purified, soluble H-2Kb molecules onto a sensor chip surface (e.g., a CM5 chip).

-

Peptide Injection: Inject synthetic OVA (55-62) peptide at various concentrations across the sensor surface at a constant flow rate. This is the association phase.

-

Dissociation Phase: Replace the peptide solution with buffer alone and monitor the decrease in signal as the peptide dissociates from the H-2Kb molecules.

-

Regeneration: Remove any remaining bound peptide with a pulse of a low-pH buffer to regenerate the surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (Kon) and off-rate (Koff) constants.

Implications for Drug Development

Understanding the factors that determine immunodominance is critical for the development of peptide-based vaccines and T-cell immunotherapies. While subdominant epitopes like OVA (55-62) may elicit weak responses when presented naturally from a full-length protein, they can still be targets for therapeutic intervention. Strategies to enhance the presentation of subdominant epitopes, such as modifying peptide sequences to improve MHC binding affinity or using vaccine adjuvants that alter antigen processing, could broaden the scope of immune responses against tumors and pathogens. Furthermore, the detailed protocols described herein serve as a foundational framework for evaluating the processing and presentation of novel antigens in preclinical drug development.

References

- 1. Proteolytic processing of ovalbumin and beta-galactosidase by the proteasome to a yield antigenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ovalbumin-derived precursor peptides are transferred sequentially from gp96 and calreticulin to MHC I in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transporter associated with antigen processing - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Structure and Dynamics of Antigenic Peptides in Complex with TAP [frontiersin.org]

- 7. The nature of the MHC class I peptide loading complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The biology and underlying mechanisms of cross-presentation of exogenous antigens on MHC I molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivogen.com [invivogen.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 13. researchgate.net [researchgate.net]

A Deep Dive into the Immunogenicity of Ovalbumin (55-62) in C57BL/6 Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the ovalbumin-derived peptide OVA (55-62) in the C57BL/6 mouse model. This peptide is a well-established tool in immunological research, particularly for studying MHC class I antigen presentation and CD8+ T cell responses. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to serve as a valuable resource for designing and interpreting experiments in immunology and vaccine development.

Core Concepts: MHC Class I Presentation and T-Cell Activation

The immunogenicity of the OVA (55-62) peptide in C57BL/6 mice is fundamentally linked to its ability to be presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] This presentation allows for the recognition by and activation of CD8+ cytotoxic T lymphocytes (CTLs), a critical component of the adaptive immune response against intracellular pathogens and cancerous cells.

The following diagram illustrates the general pathway of MHC class I antigen presentation, which is the initial step for the immune response to the OVA (55-62) peptide.

Caption: MHC Class I presentation of the OVA (55-62) peptide.

Upon successful presentation, CD8+ T cells bearing a complementary T-cell receptor (TCR) can recognize the peptide-MHC complex, leading to T-cell activation, proliferation, and differentiation into effector cytotoxic T lymphocytes. This process is central to the observed immunogenicity.

Quantitative Analysis of OVA (55-62) Immunogenicity

The immunogenicity of OVA (55-62) can be quantified by measuring the magnitude of the CD8+ T cell response it elicits. A common method involves immunizing C57BL/6 mice with the peptide and subsequently analyzing the frequency of peptide-specific CD8+ T cells, often by measuring the production of cytokines like interferon-gamma (IFN-γ).

While specific quantitative data can vary between individual experiments and laboratories, the following table summarizes representative findings on the CD8+ T cell response to OVA (55-62) immunization in C57BL/6 mice.

| Parameter | Value | Reference |

| Immunizing Peptide | OVA (55-62) | [3] |

| Mouse Strain | C57BL/6J | [3] |

| Adjuvant | TiterMax | [3] |

| Immunization Dose | 10 µg per immunization | [3] |

| CD8+ T Cell Response | Elicited clear and strong responses | [3] |

| Cytokine Measured | IFN-γ | [3] |

| In vitro Restimulation | Draining lymph node cells stimulated with immunizing peptide for 12 hours | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in immunological studies. The following sections outline a typical experimental workflow for assessing the immunogenicity of OVA (55-62) in C57BL/6 mice, synthesized from multiple sources.

Immunization Protocol

A standard protocol for inducing a CD8+ T cell response against OVA (55-62) involves the following steps:

-

Peptide Preparation: The OVA (55-62) peptide is typically emulsified with an adjuvant to enhance the immune response. TiterMax is a commonly used adjuvant for this purpose.[3]

-

Animal Strain: Six- to 8-week-old female C57BL/6 mice are commonly used.

-

Immunization: Mice are immunized subcutaneously, for example, in the footpad.[3] A typical dose is 10 µg of the peptide per mouse.[3]

-

Time Course: The immune response is typically assessed 7 days after immunization.[3]

The following diagram illustrates a typical experimental workflow for assessing OVA (55-62) immunogenicity.

Caption: A typical experimental workflow for assessing immunogenicity.

Analysis of T-Cell Responses

The cellular immune response is typically analyzed using techniques such as ELISpot or intracellular cytokine staining followed by flow cytometry.

-

Cell Isolation: Draining lymph nodes are harvested from immunized mice, and single-cell suspensions are prepared.[3]

-

In Vitro Restimulation: The isolated cells are restimulated in vitro with the OVA (55-62) peptide for a defined period (e.g., 12 hours).[3] This restimulation specifically activates T cells that recognize the peptide.

-

Cytokine Detection: The production of IFN-γ by CD8+ T cells is a key indicator of a cytotoxic T lymphocyte response. This can be measured by intracellular staining for IFN-γ and surface markers like CD8 and CD44, followed by analysis on a flow cytometer.[3]

Signaling Pathways in T-Cell Activation

The interaction between the TCR on a CD8+ T cell and the OVA (55-62)-H-2Kb complex on an antigen-presenting cell (APC) initiates a complex signaling cascade, leading to T-cell activation.

The following diagram outlines the key signaling events following TCR engagement.

Caption: Key signaling events in T-cell activation.

Conclusion

The OVA (55-62) peptide remains a cornerstone for studying fundamental immunology in the C57BL/6 mouse model. Its ability to reliably induce a robust and measurable CD8+ T cell response makes it an invaluable tool for dissecting the mechanisms of antigen presentation, T-cell activation, and the development of cytotoxic immunity. This guide provides a foundational understanding of its immunogenicity, offering researchers the necessary information to effectively utilize this model system in their scientific endeavors. The provided data, protocols, and pathway diagrams serve as a starting point for further investigation and application in areas such as vaccine design and cancer immunotherapy.

References

Unveiling the Enigmatic OVA (55-62) Epitope: A Technical Guide to its Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, identification, and immunological characteristics of the ovalbumin (OVA) peptide 55-62. Ovalbumin, a protein from chicken egg whites, has long served as a cornerstone model antigen in immunological research. Its constituent epitopes have been instrumental in elucidating the fundamental principles of antigen processing, presentation, and T-cell recognition. Among these, the OVA (55-62) epitope, with the amino acid sequence KVVRFDKL, presents a fascinating case of a subdominant epitope that, despite its ability to bind to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, elicits a comparatively weak or undetectable cytotoxic T lymphocyte (CTL) response in vivo.[1][2] This guide provides a comprehensive overview of the methodologies used to characterize this epitope, detailed experimental protocols, and a summary of the quantitative data that defines its immunological profile.

Executive Summary

The OVA (55-62) peptide is a subdominant, H-2Kb-restricted epitope derived from the chicken ovalbumin protein.[1] Its identification was a result of systematic screening of the ovalbumin sequence for peptides conforming to the H-2Kb binding motif.[3] While demonstrating measurable binding to the H-2Kb molecule, it fails to induce a robust cytotoxic T-cell response, a characteristic that contrasts sharply with the immunodominant OVA (257-264) epitope (SIINFEKL).[2][3] This discrepancy in immunogenicity, despite successful MHC binding, underscores the complex interplay of factors beyond simple peptide-MHC interaction that govern T-cell activation and immune dominance.

Data Presentation

The following tables summarize the key quantitative data regarding the OVA (55-62) epitope in comparison to the immunodominant OVA (257-264) epitope.

Table 1: Amino Acid Sequence of Key Ovalbumin H-2Kb Restricted Epitopes

| Epitope Designation | Amino Acid Position | Sequence |

| OVA (55-62) | 55-62 | K-V-V-R-F-D-K-L |

| OVA (257-264) | 257-264 | S-I-I-N-F-E-K-L |

Table 2: Comparative Binding Affinity of OVA Peptides to H-2Kb

| Peptide | Binding Assay Method | Relative Binding Affinity (IC50 nM) | Reference |

| OVA (55-62) | RMA-S cell surface stabilization | ~500 | [3] |

| OVA (257-264) | RMA-S cell surface stabilization | ~50 | [3] |

| OVA (55-62) | Biosensor (BIAcore) | Lower affinity (compared to OVA 257-264) | [4] |

| OVA (257-264) | Biosensor (BIAcore) | Higher affinity (Ka ~5.9 x 10^3 M-1s-1) | [4] |

Note: IC50 values are approximate and can vary between experiments. The key takeaway is the significantly higher affinity of OVA (257-264) for H-2Kb compared to OVA (55-62).

Table 3: In Vivo Cytotoxic T Lymphocyte (CTL) Response to OVA Epitopes

| Immunizing Agent | Assay Method | Target Cells | CTL Response to OVA (55-62) | CTL Response to OVA (257-264) | Reference |

| Recombinant Vaccinia Virus expressing OVA | 51Cr Release Assay | Peptide-pulsed RMA-S cells | No significant lysis | Strong lysis | [3] |

| OVA protein in Complete Freund's Adjuvant | In vivo CTL assay | Peptide-pulsed splenocytes | No significant lysis | Strong lysis | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the OVA (55-62) epitope.

MHC Class I Peptide Binding Assay (RMA-S Cell Stabilization Assay)

This assay quantifies the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.

Materials:

-

RMA-S cells (TAP-deficient murine lymphoma cell line)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Synthetic peptides (e.g., OVA 55-62, OVA 257-264) dissolved in DMSO and diluted in PBS

-

Phycoerythrin (PE)-conjugated anti-H-2Kb monoclonal antibody

-

Flow cytometer

Protocol:

-

Culture RMA-S cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed RMA-S cells at a density of 1 x 10^6 cells/mL in a 24-well plate and incubate overnight at 26°C to promote the surface expression of empty, unstable H-2Kb molecules.

-

Prepare serial dilutions of the test peptides (e.g., from 100 µM to 0.1 µM) in serum-free RPMI-1640 medium. Include a positive control (e.g., OVA 257-264) and a negative control (an irrelevant peptide or medium alone).

-

Add the peptide dilutions to the RMA-S cells and incubate for 4 hours at 26°C.

-

Wash the cells twice with cold PBS containing 1% BSA.

-

Resuspend the cells in PBS with 1% BSA and stain with PE-conjugated anti-H-2Kb antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in PBS and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of H-2Kb staining.

-

The increase in MFI correlates with the ability of the peptide to bind and stabilize H-2Kb molecules on the cell surface. The concentration of peptide required for half-maximal stabilization is the IC50 value, which is inversely proportional to the binding affinity.

In Vitro Cytotoxic T Lymphocyte (CTL) Assay (Chromium-51 Release Assay)

This assay measures the ability of CTLs to lyse target cells presenting a specific peptide-MHC complex.

Materials:

-

Effector cells: Splenocytes from mice immunized with an agent expressing ovalbumin (e.g., recombinant vaccinia virus-OVA).

-

Target cells: RMA-S cells.

-

Synthetic peptides (OVA 55-62, OVA 257-264).

-

Sodium Chromate (51Cr).

-

Complete RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Gamma counter.

Protocol:

-

Preparation of Effector Cells:

-

Immunize C57BL/6 mice with a recombinant vaccinia virus expressing full-length ovalbumin.

-

After 7-10 days, harvest spleens and prepare a single-cell suspension of splenocytes.

-

These splenocytes will serve as the effector cells.

-

-

Preparation and Labeling of Target Cells:

-

Culture RMA-S cells.

-

Incubate 1 x 10^6 RMA-S cells with 100 µCi of 51Cr in 0.2 mL of RPMI-1640 with 5% FBS for 1 hour at 37°C.

-

Wash the labeled cells three times with complete RPMI-1640 medium.

-

Resuspend the cells at 1 x 10^5 cells/mL.

-

Pulse the labeled RMA-S cells with 1 µM of the specific peptide (e.g., OVA 55-62 or OVA 257-264) for 1 hour at 37°C.

-

-

CTL Assay:

-

Plate the peptide-pulsed, 51Cr-labeled target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.

-

Add the effector splenocytes at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1).

-

Set up control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Harvest 100 µL of the supernatant from each well and measure the radioactivity in a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release

This assay quantifies the frequency of antigen-specific T cells by measuring their cytokine secretion (e.g., IFN-γ) upon stimulation.

Materials:

-

96-well ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody.

-

Splenocytes from immunized mice.

-

Synthetic peptides (OVA 55-62, OVA 257-264).

-

Complete RPMI-1640 medium.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (AP) conjugate.

-

BCIP/NBT substrate.

-

ELISpot reader.

Protocol:

-

Preparation of Splenocytes:

-

Prepare a single-cell suspension of splenocytes from immunized mice as described for the CTL assay.

-

Count the cells and adjust the concentration to 2-5 x 10^6 cells/mL in complete RPMI-1640 medium.

-

-

Cell Stimulation:

-

Wash the pre-coated ELISpot plate with sterile PBS.

-

Add 2-5 x 10^5 splenocytes per well.

-

Add the stimulating peptide (e.g., OVA 55-62 or OVA 257-264) at a final concentration of 1-10 µg/mL.

-

Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection of Secreted IFN-γ:

-

Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add the Streptavidin-AP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate with PBST and then with PBS.

-

Add the BCIP/NBT substrate and incubate in the dark until distinct spots develop.

-

Stop the reaction by washing the plate with distilled water.

-

Allow the plate to dry completely.

-

-

Analysis:

-

Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Mandatory Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.

Caption: Experimental workflow for the identification and validation of the OVA (55-62) epitope.

Caption: MHC Class I antigen processing and presentation pathway for the OVA (55-62) epitope.

Caption: Simplified T-cell receptor (TCR) signaling cascade upon recognition of the OVA (55-62)-H-2Kb complex.

Conclusion

The study of the OVA (55-62) epitope provides valuable insights into the complexities of immune recognition and the determinants of immunodominance. While fulfilling the basic requirement of MHC class I binding, its failure to elicit a strong CTL response highlights that other factors, such as the stability of the peptide-MHC complex, the affinity of the T-cell receptor, and the efficiency of antigen processing and transport, play crucial roles in shaping the adaptive immune response. The experimental protocols and data presented in this guide offer a foundational understanding for researchers investigating T-cell epitopes, developing peptide-based vaccines, and exploring the nuances of cellular immunity. Further research into the structural and kinetic aspects of the interaction between the OVA (55-62)-H-2Kb complex and its cognate T-cell receptors will be essential to fully unravel the mechanisms underlying its subdominant nature.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 3. Primary in vivo responses to ovalbumin. Probing the predictive value of the Kb binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determinant selection of major histocompatibility complex class I-restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Subdominant Role of OVA (55-62) in T Cell Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ovalbumin (OVA) peptide 55-62 (sequence: KVVRFDKL) and its role in T cell immunology. While the immunodominant OVA peptide 257-264 (SIINFEKL) has been extensively studied, understanding the characteristics of subdominant epitopes like OVA (55-62) is crucial for a comprehensive understanding of T cell responses and for the development of effective immunotherapies.

Core Concepts: Antigen Presentation and T Cell Activation

T cell activation is a cornerstone of the adaptive immune response. It is initiated when a T cell receptor (TCR) on the surface of a T cell recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC).[1] In the context of this guide, the OVA (55-62) peptide is presented by the mouse MHC class I molecule, H-2Kb.[2][3] This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cells, such as cytotoxic T lymphocytes (CTLs).

dot

Quantitative Data on OVA (55-62)

The interaction between OVA (55-62) and H-2Kb, and the subsequent T cell response, can be quantified. Below are tables summarizing key data points from published literature.

Table 1: MHC Binding Affinity of OVA Peptides to H-2Kb

| Peptide | Sequence | Binding Affinity (IC50) | Reference |

| OVA (55-62) | KVVRFDKL | ~500 nM | [2] |

| OVA (257-264) | SIINFEKL | Strong binder (IC50 < 500 nM) | [2] |

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.

Table 2: Functional T Cell Responses to OVA Peptides

| Assay | Stimulation | Readout | Response to OVA (55-62) | Response to OVA (257-264) | Reference |

| ELISPOT | Peptide-pulsed splenocytes | IFN-γ secreting cells | Detectable response | Strong response | [4] |

| Intracellular Cytokine Staining | Peptide-pulsed splenocytes | % of IFN-γ+ CD8+ T cells | Lower frequency | Higher frequency | [5] |

| In vivo CTL Assay | Peptide-pulsed target cells | % Specific Lysis | Weak cytolytic activity | Strong cytolytic activity |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to study the immunology of OVA (55-62).

MHC Class I Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to purified MHC class I molecules.

dot

Protocol:

-

Reagents and Materials:

-

Purified, soluble H-2Kb molecules

-

Fluorescently labeled reference peptide with known high affinity for H-2Kb

-

Unlabeled OVA (55-62) peptide

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a solution of the fluorescently labeled reference peptide at a fixed concentration (typically in the low nanomolar range) in the assay buffer.

-

Prepare serial dilutions of the unlabeled OVA (55-62) competitor peptide.

-

In the microplate, combine the purified H-2Kb protein with the fluorescent reference peptide.

-

Add the different concentrations of the competitor OVA (55-62) peptide to the wells. Include wells with only the H-2Kb and fluorescent peptide (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the competitor peptide.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Cytotoxic T Lymphocyte (CTL) Assay

This assay measures the ability of antigen-specific CTLs to kill target cells in a living animal.

dot

Protocol:

-

Animal Immunization:

-

Immunize C57BL/6 mice with an appropriate stimulus to induce an OVA (55-62)-specific T cell response (e.g., peptide-pulsed dendritic cells, viral vector expressing OVA).

-

-

Target Cell Preparation:

-

Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.

-

Divide the splenocytes into two populations.

-

Pulse one population with the OVA (55-62) peptide (e.g., 1-10 µg/mL) for 1-2 hours at 37°C. The other population serves as the unpulsed control.

-

Label the peptide-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).

-

Label the unpulsed control splenocytes with a low concentration of CFSE (e.g., 0.5 µM).

-

Wash the cells extensively to remove excess peptide and CFSE.

-

Mix the two labeled populations at a 1:1 ratio.

-

-

Adoptive Transfer and Analysis:

-

Inject the mixed target cell population intravenously into both immunized and naive control mice.

-

After a defined period (e.g., 4-18 hours), euthanize the mice and harvest their spleens.

-

Prepare single-cell suspensions from the spleens.

-

Analyze the cell suspensions by flow cytometry to distinguish the CFSE-high and CFSE-low populations.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where the ratio is (number of CFSE-high cells) / (number of CFSE-low cells).

-

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay detects the production of intracellular cytokines, such as IFN-γ, by antigen-specific T cells.

Protocol:

-

Cell Stimulation:

-

Prepare single-cell suspensions of splenocytes from immunized mice.

-

Stimulate the cells in vitro with the OVA (55-62) peptide (e.g., 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).

-

-

Staining:

-

Wash the cells and stain for surface markers, such as CD8 and a viability dye.

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

-

Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the live, CD8+ T cell population.

-

Determine the percentage of IFN-γ-positive cells within the CD8+ T cell gate for each stimulation condition.

-

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

-

Plate Preparation:

-

Coat a 96-well ELISPOT plate with a capture antibody specific for IFN-γ and incubate overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

-

Cell Incubation:

-

Prepare single-cell suspensions of splenocytes from immunized mice.

-

Add the cells to the coated wells at different densities.

-

Stimulate the cells with the OVA (55-62) peptide. Include an unstimulated control and a positive control (e.g., Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

-

-

Detection and Analysis:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for IFN-γ and incubate.

-

Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Wash the plate and add a substrate solution that forms an insoluble colored precipitate.

-

Stop the reaction and allow the plate to dry.

-

Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

-

Signaling Pathways

The recognition of the OVA (55-62)-H-2Kb complex by the TCR on a CD8+ T cell initiates a complex intracellular signaling cascade.

dot

Upon TCR engagement, the co-receptor CD8 binds to a non-polymorphic region of the MHC class I molecule, bringing the tyrosine kinase Lck into proximity with the CD3 complex. Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains. This creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells), leading to the activation of multiple signaling pathways, including the PLCγ1, Ras-MAPK, and PI3K-Akt pathways. These pathways ultimately converge on the activation of transcription factors like NFAT, NF-κB, and AP-1, which drive the expression of genes essential for T cell effector functions, such as the production of IFN-γ and other cytokines.

Conclusion

The OVA (55-62) peptide, while subdominant to other epitopes like SIINFEKL, serves as a valuable tool for dissecting the nuances of T cell responses. Its moderate binding affinity for H-2Kb and its ability to elicit a measurable, albeit weaker, T cell response make it an important model for studying the breadth of an immune response and the factors that determine immunodominance. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the role of such subdominant epitopes in immunity and disease, ultimately contributing to the development of more effective immunotherapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 3. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

Core Characteristics of the OVA (55-62) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide 55-62 is a well-characterized, subdominant, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope derived from chicken ovalbumin. Its distinct immunological properties, particularly its moderate binding affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and its variable in vivo immunogenicity, make it a valuable tool in immunological research. This technical guide provides a comprehensive overview of the basic characteristics of the OVA (55-62) peptide, including its biochemical properties, immunological functions, and the experimental protocols used for its study.

Biochemical and Immunological Properties

The OVA (55-62) peptide is an octapeptide with the amino acid sequence KVVRFDKL . It is a fragment of the full-length chicken ovalbumin protein and is recognized by the murine immune system in the context of the H-2Kb MHC class I molecule. While it binds to H-2Kb, it is considered a subdominant epitope, meaning it typically elicits a less potent immune response compared to the immunodominant OVA peptide, SIINFEKL (OVA 257-264). This subdominance is attributed, in part, to its lower binding affinity for H-2Kb compared to SIINFEKL. Despite its subdominant nature, the OVA (55-62) peptide is immunogenic and can induce detectable CD8+ T cell responses.

Data Presentation: Quantitative Characteristics

The following tables summarize the key quantitative data associated with the OVA (55-62) peptide.

Table 1: Amino Acid Sequence and Physicochemical Properties

| Property | Value |

| Sequence | KVVRFDKL |

| Amino Acid Composition | K (Lys), V (Val), V (Val), R (Arg), F (Phe), D (Asp), K (Lys), L (Leu) |

| Molecular Weight | 1004.26 g/mol |

| Isoelectric Point (pI) | 9.74 |

Table 2: MHC Binding Affinity to H-2Kb

| Parameter | Value | Reference |

| IC50 | 248 nM | --INVALID-LINK-- |

| Kon (Association Rate Constant) | 6.5 x 10² M⁻¹s⁻¹ | --INVALID-LINK-- |

| Koff (Dissociation Rate Constant) | 1.6 x 10⁻⁵ s⁻¹ | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments involving the OVA (55-62) peptide are provided below.

Competitive MHC Class I Peptide Binding Assay

This assay is used to determine the binding affinity (IC50) of the OVA (55-62) peptide to the H-2Kb molecule.

Principle: The assay measures the ability of the unlabeled OVA (55-62) peptide to compete with a high-affinity, radiolabeled or fluorescently-labeled standard peptide for binding to purified, soluble H-2Kb molecules.

Materials:

-

Purified, soluble H-2Kb molecules

-

High-affinity, labeled (e.g., ¹²⁵I-labeled or fluorescently-labeled) reference peptide for H-2Kb

-

OVA (55-62) peptide

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and a protease inhibitor cocktail)

-

96-well filter plates or other separation method (e.g., size-exclusion chromatography)

-

Detection instrument (gamma counter or fluorescence plate reader)

Procedure:

-

Prepare a constant, subsaturating concentration of purified H-2Kb molecules in the assay buffer.

-

Prepare a constant concentration of the labeled reference peptide.

-

Prepare a serial dilution of the unlabeled OVA (55-62) competitor peptide.

-

In a 96-well plate, mix the H-2Kb molecules, the labeled reference peptide, and the different concentrations of the OVA (55-62) peptide. Include control wells with no competitor peptide (maximum binding) and wells with a large excess of unlabeled reference peptide (non-specific binding).

-

Incubate the plate at room temperature for 48-72 hours to allow the binding to reach equilibrium.

-